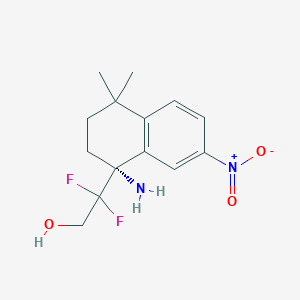

(R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions.

Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

Amino Group Introduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Addition of Difluoroethanol Moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The difluoroethanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Nucleophiles: Alcohols, amines.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with different substituents replacing the difluoroethanol moiety.

Scientific Research Applications

Pharmacological Potential

The unique structural features of (R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol suggest various pharmacological activities:

- Antidepressant Effects : Compounds with similar structures often exhibit antidepressant properties. The presence of the nitro group may enhance the compound's interaction with neurotransmitter systems.

- Anticancer Activity : The amino group in conjunction with the tetrahydronaphthalene scaffold could potentially lead to anticancer activities. Similar compounds have shown promise in inhibiting cancer cell proliferation.

Synthesis and Modification

The synthesis of this compound can be optimized for high yields and purity through various methodologies. Understanding the synthesis pathways allows for modifications that could enhance its biological activity. For instance, altering substituents on the tetrahydronaphthalene core may lead to derivatives with improved efficacy or reduced toxicity .

Polymer Development

The compound's unique chemical structure makes it suitable for developing advanced materials:

- Fluorinated Polymers : The difluoroethanol moiety can be integrated into polymer matrices to enhance chemical resistance and thermal stability. Such polymers are valuable in coatings and protective materials .

Nanotechnology

In nanotechnology, this compound can be utilized as a building block for nanocarriers in drug delivery systems:

- Targeted Drug Delivery : By conjugating this compound to nanoparticles or liposomes, it may facilitate targeted delivery of therapeutic agents to specific tissues or cells .

Biochemical Studies

The compound can serve as a tool in biochemical research:

- Enzyme Inhibition Studies : Its structural components may interact with specific enzymes or receptors, making it a candidate for studying enzyme kinetics and inhibition mechanisms .

Mutagenicity Studies

Given its structural complexity and the presence of nitro groups, this compound could be evaluated for mutagenic potential using assays like the Ames test. Understanding its mutagenicity is crucial for assessing safety in pharmaceutical applications .

Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Similar compounds exhibited significant serotonin re |

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol (CAS Number: 1415108-42-7) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C₁₄H₁₈F₂N₂O₃

- Molecular Weight : 300.30 g/mol

- Structure : The compound features a tetrahydronaphthalene core with a nitro group and difluoroethanol moiety that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the nitro group and the overall molecular structure. Nitro compounds are known for their diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds. The presence of the nitro group in this compound suggests potential efficacy against various microorganisms:

| Microorganism | Activity Observed |

|---|---|

| H. pylori | Effective |

| P. aeruginosa | Moderate |

| M. tuberculosis | Potential |

| S. mutans | Effective |

The nitro moiety can induce redox reactions within microbial cells, leading to cellular toxicity and death . This mechanism underlies the compound's potential as an antimicrobial agent.

Antineoplastic Activity

Nitro compounds are also recognized for their antineoplastic (anti-cancer) properties. The compound's structural features may allow it to interact with cellular pathways involved in tumor growth and proliferation. Research indicates that similar nitro compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell division .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The nitro group can undergo reduction within cells, generating reactive intermediates that damage cellular components.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The hydrophobic nature of the tetrahydronaphthalene core may facilitate disruption of microbial membranes.

Case Studies

Several case studies have explored the efficacy of nitro compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that a related nitro compound exhibited significant antibacterial activity against E. coli and S. aureus, supporting the potential of this class of compounds in developing new antibiotics .

- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that nitro derivatives could reduce cell viability significantly through apoptosis induction .

Properties

Molecular Formula |

C14H18F2N2O3 |

|---|---|

Molecular Weight |

300.30 g/mol |

IUPAC Name |

2-[(1R)-1-amino-4,4-dimethyl-7-nitro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroethanol |

InChI |

InChI=1S/C14H18F2N2O3/c1-12(2)5-6-13(17,14(15,16)8-19)11-7-9(18(20)21)3-4-10(11)12/h3-4,7,19H,5-6,8,17H2,1-2H3/t13-/m1/s1 |

InChI Key |

GYBWLSUQKNTQJI-CYBMUJFWSA-N |

Isomeric SMILES |

CC1(CC[C@@](C2=C1C=CC(=C2)[N+](=O)[O-])(C(CO)(F)F)N)C |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C(CO)(F)F)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.